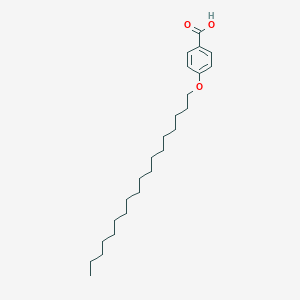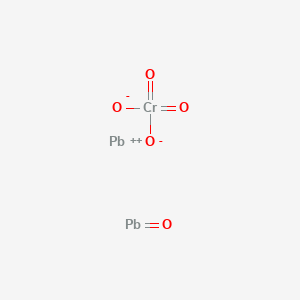
Dilead chromate oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilead chromate oxide is an inorganic compound that is known for its vibrant yellow color. It is primarily used as a pigment in various industrial applications, including paints and coatings. The compound is also recognized for its unique structural properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead chromate oxide can be synthesized through the reaction of lead(II) nitrate with sodium chromate under controlled conditions. The reaction typically involves dissolving lead(II) nitrate in water and then adding sodium chromate solution to it. The resulting precipitate is filtered, washed, and dried to obtain lead chromate oxide.
Industrial Production Methods: In industrial settings, lead chromate oxide is produced by combining lead(II) oxide with chromic acid. This method ensures a high yield of the compound and is suitable for large-scale production. The reaction is carried out at elevated temperatures to facilitate the formation of lead chromate oxide.
Chemical Reactions Analysis
Types of Reactions: Lead chromate oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lead chromate oxide can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Lead chromate oxide can undergo substitution reactions with halogens, forming lead halides and chromate salts.
Major Products Formed:
Oxidation: Lead(IV) oxide and chromate salts.
Reduction: Lead(II) oxide and chromium(III) oxide.
Substitution: Lead halides and chromate salts.
Scientific Research Applications
Lead chromate oxide has a wide range of scientific research applications:
Chemistry: Used as a pigment and in the synthesis of other chromium-based compounds.
Biology: Investigated for its potential toxicological effects and interactions with biological systems.
Medicine: Studied for its potential use in targeted drug delivery systems.
Industry: Widely used as a pigment in paints, coatings, and plastics due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of lead chromate oxide involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The chromate ions can enter cells and undergo reduction, generating reactive oxygen species that can damage cellular structures.
Comparison with Similar Compounds
Lead(II) chromate (PbCrO4): Known for its use as a pigment in paints.
Lead(IV) chromate (Pb(CrO4)2): Used in various industrial applications.
Lead sulfochromate (Pb(CrO4)1−x(SO4)x): A mixed composition used as a pigment.
Uniqueness: Dilead chromate oxide is unique due to its specific structural properties and its ability to undergo a wide range of chemical reactions. Its vibrant yellow color and stability make it a valuable pigment in various industrial applications.
Properties
IUPAC Name |
dioxido(dioxo)chromium;lead(2+);oxolead |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.5O.2Pb/q;;;;2*-1;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVHGCHMBBNRBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].O=[Pb].[Pb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrO5Pb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5.5e+02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18454-12-1 |
Source


|
| Record name | Lead chromate oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018454121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead chromate oxide (Pb2(CrO4)O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilead chromate oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)
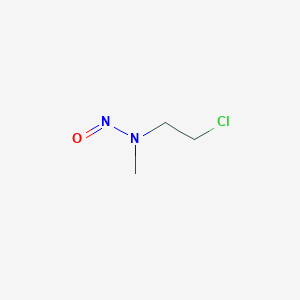
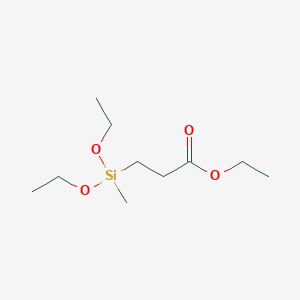
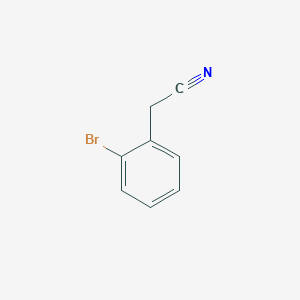
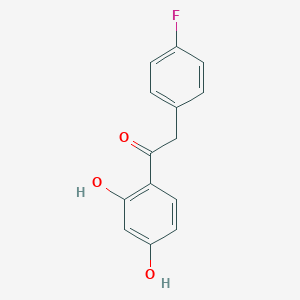
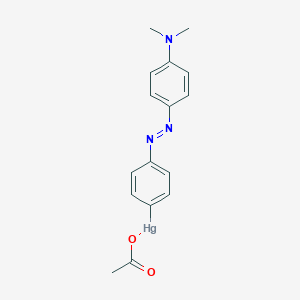
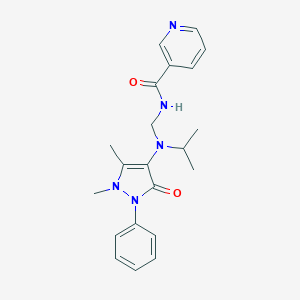
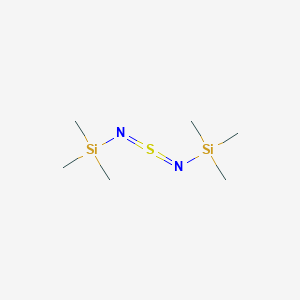
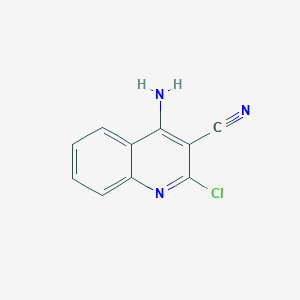
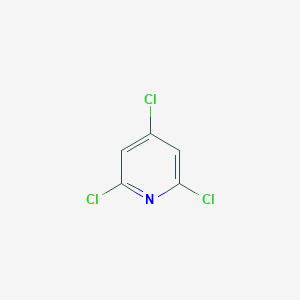
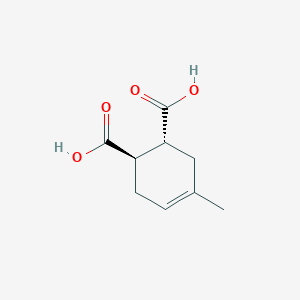
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
